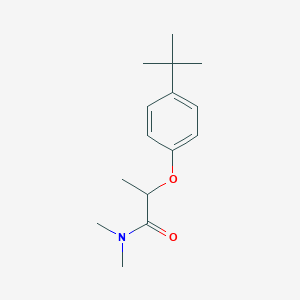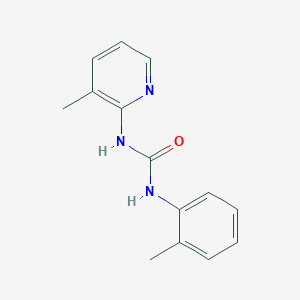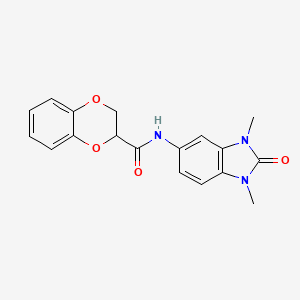
2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide, also known as TDP or tert-Dodecylphosphine oxide, is a common surfactant used in various scientific research applications. This compound is widely used due to its ability to solubilize and stabilize hydrophobic molecules, making it an essential component in many biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide is based on its ability to solubilize hydrophobic molecules. This compound contains both hydrophobic and hydrophilic regions, allowing it to interact with both hydrophobic and hydrophilic molecules. In the presence of hydrophobic molecules, this compound forms micelles, which solubilize the hydrophobic molecule and stabilize it in solution.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a safe option for use in scientific research. This compound has been extensively tested for toxicity and has been found to have low toxicity levels. However, it is important to note that this compound can interact with other compounds, potentially altering their biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide in lab experiments include its ability to solubilize and stabilize hydrophobic molecules, its cost-effectiveness, and its low toxicity levels. However, this compound does have some limitations, including its potential to interact with other compounds and alter their effects, as well as its limited solubility in aqueous solutions.
Orientations Futures
There are many future directions for the use of 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide in scientific research. Some potential areas of research include the development of new drug delivery systems, the characterization of membrane proteins, and the solubilization of hydrophobic molecules for use in various applications. Additionally, there is potential for the modification of this compound to improve its solubility and stability in aqueous solutions, further expanding its use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide involves the reaction of 4-tert-butylphenol with N,N-dimethylpropanamide in the presence of a phosphine oxide catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. This synthesis method is relatively simple and can be carried out on a large scale, making it a cost-effective option for researchers.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide is widely used in various scientific research applications, including drug delivery, protein purification, and membrane protein solubilization. This compound is particularly useful in drug delivery due to its ability to solubilize hydrophobic drugs, increasing their bioavailability and efficacy. In protein purification, this compound is used to solubilize membrane proteins, allowing for their isolation and characterization. This compound is also used in membrane protein solubilization, where it helps to maintain the structural integrity of the protein, allowing for its functional analysis.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(14(17)16(5)6)18-13-9-7-12(8-10-13)15(2,3)4/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKTYHHXTRLRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5431755.png)
![methyl 4-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5431760.png)
![2-(methylthio)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5431779.png)

![2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide](/img/structure/B5431790.png)
![5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5431796.png)
![(5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropoxyphenyl)methanol](/img/structure/B5431798.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5431806.png)
![2-[(4-bromobenzyl)oxy]-1,3-dimethoxybenzene](/img/structure/B5431810.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(4-morpholinylmethyl)-1-piperidinecarboxamide](/img/structure/B5431821.png)


![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5431857.png)